1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI) 1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI)
Brand Name: Vulcanchem
CAS No.: 186664-64-2
VCID: VC0065452
InChI: InChI=1S/C13H14O3/c1-2-15-13-7-12-9(6-10(13)14)8-4-3-5-11(8)16-12/h3,5-8,11,14H,2,4H2,1H3/t8-,11-/m0/s1
SMILES: CCOC1=C(C=C2C3CC=CC3OC2=C1)O
Molecular Formula: C13H14O3
Molecular Weight: 218.252

1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI)

CAS No.: 186664-64-2

Main Products

VCID: VC0065452

Molecular Formula: C13H14O3

Molecular Weight: 218.252

1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI) - 186664-64-2

CAS No. 186664-64-2
Product Name 1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI)
Molecular Formula C13H14O3
Molecular Weight 218.252
IUPAC Name (3aS,8bS)-6-ethoxy-3a,8b-dihydro-1H-cyclopenta[b][1]benzofuran-7-ol
Standard InChI InChI=1S/C13H14O3/c1-2-15-13-7-12-9(6-10(13)14)8-4-3-5-11(8)16-12/h3,5-8,11,14H,2,4H2,1H3/t8-,11-/m0/s1
Standard InChIKey DZVQMFKEEDVPLJ-KWQFWETISA-N
SMILES CCOC1=C(C=C2C3CC=CC3OC2=C1)O
Synonyms 1H-Cyclopenta[b]benzofuran-7-ol,6-ethoxy-3a,8b-dihydro-,cis-(9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator